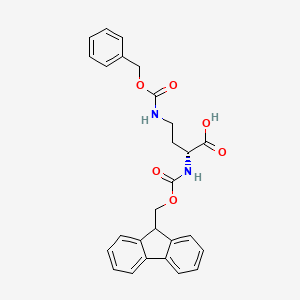

FMOC-D-DAB(Z)-OH

描述

FMOC-D-DAB(Z)-OH, also known as 9-fluorenylmethoxycarbonyl-D-diaminobutyric acid (benzyloxycarbonyl)-OH, is a derivative of diaminobutyric acid. It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The FMOC group is a popular protecting group in solid-phase peptide synthesis, while the benzyloxycarbonyl (Z) group provides additional protection to the side chain.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of FMOC-D-DAB(Z)-OH typically involves the following steps:

Protection of the Amino Group: The amino group of D-diaminobutyric acid is protected using the FMOC group. This is achieved by reacting D-diaminobutyric acid with 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.

Protection of the Side Chain: The side chain amino group is protected using the benzyloxycarbonyl (Z) group. This is done by reacting the FMOC-protected D-diaminobutyric acid with benzyloxycarbonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-Scale Reactors: Using large-scale reactors to carry out the protection reactions.

Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the final product.

Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the product.

化学反应分析

Types of Reactions

FMOC-D-DAB(Z)-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: Removal of the FMOC and Z protecting groups under specific conditions.

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

Deprotection: The FMOC group is typically removed using a base such as piperidine, while the Z group is removed using hydrogenation in the presence of a palladium catalyst.

Coupling: Peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used.

Major Products

The major products formed from these reactions include:

Deprotected Amino Acid: The removal of the FMOC and Z groups yields the free D-diaminobutyric acid.

Peptide Chains: Coupling reactions result in the formation of longer peptide chains.

科学研究应用

Chemical Properties and Structure

FMOC-D-DAB(Z)-OH is characterized by the presence of a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a benzyloxycarbonyl (Z) group on the D-diaminobutyric acid. The molecular formula is C₁₈H₁₈N₂O₄, with a molecular weight of approximately 342.35 g/mol. The presence of these protecting groups allows for selective reactions during peptide synthesis.

Synthesis Pathway Summary

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Protection | Fmoc-Cl, Z-OSu | Room temperature |

| 2 | Coupling | DIC/DMAP | DMF, 24 hours |

| 3 | Deprotection | Piperidine | DMF, 20% solution |

Chemistry

This compound is primarily used in the synthesis of peptides and peptidomimetics. It plays a crucial role in solid-phase peptide synthesis (SPPS), where it acts as a protecting group for the amino group of an amino acid during peptide formation.

Biology

In biological research, this compound is employed to synthesize peptides that can serve as probes or inhibitors in various biological assays. Its derivatives have been studied for their potential antimicrobial properties and ability to interact with integrins, which are crucial in cancer research.

Medicine

This compound is being explored in the development of therapeutic peptides and peptidomimetics. These peptides can modulate biological processes such as cell adhesion and signaling pathways, making them valuable in drug development.

Industry

In industrial applications, this compound is utilized for large-scale peptide synthesis for research and therapeutic purposes. It is also involved in developing new materials and catalysts.

Case Studies

-

Integrin Targeting Peptides :

- A study synthesized linear peptides containing this compound and evaluated their ability to target integrins on cancer cells. Results showed significant binding affinity and cellular uptake, suggesting potential for targeted cancer therapy.

-

Antimicrobial Peptides :

- Research focused on designing antimicrobial peptides incorporating this compound. The synthesized peptides exhibited potent activity against Gram-positive and Gram-negative bacteria, highlighting the compound's utility in developing new antimicrobial agents.

This compound has demonstrated significant biological activity due to its cationic nature, which facilitates interaction with negatively charged bacterial membranes. Peptides synthesized with this compound have shown enhanced activity against various bacteria.

作用机制

The mechanism of action of FMOC-D-DAB(Z)-OH involves the protection and deprotection of amino groups during peptide synthesis. The FMOC group protects the amino group from unwanted reactions, while the Z group protects the side chain. These protecting groups are selectively removed under specific conditions to allow for the formation of peptide bonds.

相似化合物的比较

FMOC-D-DAB(Z)-OH can be compared with other similar compounds such as:

FMOC-D-DAP(Z)-OH: 9-fluorenylmethoxycarbonyl-D-diaminopropionic acid (benzyloxycarbonyl)-OH, which has a similar structure but with a shorter side chain.

FMOC-D-ORN(Z)-OH: 9-fluorenylmethoxycarbonyl-D-ornithine (benzyloxycarbonyl)-OH, which has a longer side chain.

Uniqueness

This compound is unique due to its specific side chain length and the presence of both FMOC and Z protecting groups, making it particularly useful in the synthesis of peptides with specific structural requirements.

生物活性

Introduction

FMOC-D-DAB(Z)-OH, or N-alpha-(9-fluorenylmethyloxycarbonyl)-D-2,4-diaminobutyric acid, is a derivative of diaminobutyric acid (Dab) and plays a significant role in peptide synthesis and drug development. This compound is characterized by its unique structure, which includes two amino groups, allowing for diverse applications in various biological contexts. The following sections will outline the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Target and Mode of Action

This compound primarily functions by targeting Gram-negative bacteria. Its mechanism involves binding to lipid A, a component of the outer membrane of these bacteria. This interaction disrupts the membrane integrity, leading to cell lysis and death. The compound's effectiveness is influenced by environmental factors such as pH and the presence of other compounds that may affect its stability and efficacy.

Biochemical Pathways

This compound is integral in biochemical reactions related to self-assembly processes. It forms stable thermo-reversible organogels in various solvents, which can be beneficial for drug delivery systems. The molecular interactions involve π-π stacking and J-type aggregate formations, which enhance its biological activity.

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its structural components, particularly the Fmoc protecting group. This group allows for selective reactions during peptide synthesis while maintaining the stability of the compound in biological systems.

Antimicrobial Properties

This compound has shown promising antimicrobial activity against a range of pathogens. Its ability to disrupt bacterial membranes makes it a candidate for developing new antibiotics or enhancing existing ones. Studies have demonstrated that derivatives containing diaminobutyric acid exhibit significant antibacterial effects, particularly against resistant strains .

Cellular Effects

The compound's cellular effects are primarily related to its ability to form organogels, which can encapsulate drugs and release them in a controlled manner. This property is particularly useful in targeted drug delivery systems where precise control over release rates is necessary.

Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of this compound derivatives, researchers found that compounds incorporating this structure displayed enhanced activity against Gram-negative bacteria compared to traditional antibiotics. The study utilized various concentrations of the compound to determine minimum inhibitory concentrations (MIC) and found significant bactericidal effects at lower concentrations than expected for conventional treatments .

Study 2: Peptide Synthesis Applications

Another research effort focused on the use of this compound in solid-phase peptide synthesis (SPPS). The Fmoc group allowed for efficient deprotection steps while maintaining the integrity of the peptide chain during synthesis. The resulting peptides demonstrated enhanced stability and bioactivity due to the incorporation of D-Dab residues, which are known to influence receptor interactions positively .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 5 | E. coli |

| FMOC-D-DAB(Boc)-OH | 10 | Pseudomonas aeruginosa |

| FMOC-Lys(Fmoc)-OH | 15 | Klebsiella pneumoniae |

Table 2: Peptide Synthesis Yield with this compound

| Peptide Sequence | Yield (%) | Purity (%) |

|---|---|---|

| YFMVF | 85 | 98 |

| Ac-DFGQK | 90 | 97 |

| Ac-RGDS | 92 | 99 |

属性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O6/c30-25(31)24(14-15-28-26(32)34-16-18-8-2-1-3-9-18)29-27(33)35-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,28,32)(H,29,33)(H,30,31)/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHBSCTCUNZLWCT-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50678758 | |

| Record name | (2R)-4-{[(Benzyloxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

387824-79-5 | |

| Record name | (2R)-4-{[(Benzyloxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。